molecular formula C22H29N3O4 B11239110 6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B11239110
M. Wt: 399.5 g/mol
InChI Key: NAQYAONAOYLVQC-UHFFFAOYSA-N
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Description

6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that features a chromenone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of various functional groups, including the chromenone, piperazine, and pyrrolidine moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its diverse pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

6-ethoxy-4-[[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]methyl]chromen-2-one

InChI

InChI=1S/C22H29N3O4/c1-2-28-18-5-6-20-19(14-18)17(13-22(27)29-20)15-23-9-11-24(12-10-23)16-21(26)25-7-3-4-8-25/h5-6,13-14H,2-4,7-12,15-16H2,1H3

InChI Key

NAQYAONAOYLVQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)N4CCCC4

Origin of Product

United States

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